1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
Description
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11ClN2O/c1-8-5-6-15(14-8)10-3-4-11(9(2)16)12(13)7-10/h3-7H,1-2H3 |
InChI Key |
RNXHAKJGBSFHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one
Detailed Synthetic Routes
Pyrazole Substitution on Chlorophenyl Precursors
A common approach involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions to attach the 3-methyl-1H-pyrazole ring to the chlorinated phenyl ring.
- Starting Material: 2-chloro-4-halobenzene derivatives (e.g., 2-chloro-4-bromobenzene).
- Pyrazole Source: 3-methyl-1H-pyrazole or its derivatives.
- Catalysts and Conditions: Pd-catalyzed Suzuki or Buchwald-Hartwig amination reactions are frequently employed, using ligands such as Xantphos or BINAP, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or dimethylformamide (DMF). Reaction temperatures range from 80°C to 120°C with reaction times of 12–24 hours.
Introduction of the Ethanone Group
The ethanone moiety is introduced typically by Friedel-Crafts acylation or via coupling with acetyl derivatives.
Method A: Friedel-Crafts Acylation
- Reagents: Acetyl chloride or acetic anhydride with Lewis acid catalysts such as aluminum chloride (AlCl3).
- Conditions: Anhydrous conditions, low temperature (0–5°C) to avoid polyacylation.
- Limitation: May require protection of the pyrazole nitrogen to prevent side reactions.
Method B: Cross-Coupling with Acetylated Phenyl Precursors
- Starting from 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenylboronic acid or boronate ester, a Suzuki coupling with acetyl halides can be performed.
- Alternatively, the pyrazole-substituted phenyl ethanone can be synthesized by coupling pyrazole-substituted benzaldehydes with methylating agents followed by oxidation.
Representative Synthesis Example
Based on literature precedent for similar compounds (e.g., 1-(3-chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone), the following synthetic scheme is illustrative:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzene | Pd-catalyzed coupling of 2-chloro-4-bromobenzene with 3-methyl-1H-pyrazole | 75–85 | Use Pd(OAc)2, Xantphos, K2CO3, toluene, 100°C, 18h |
| 2 | Friedel-Crafts acylation to introduce ethanone | Acetyl chloride, AlCl3, DCM, 0–5°C, 2h | 60–70 | Protect pyrazole N if necessary |
| 3 | Purification | Column chromatography or recrystallization | — | Ethanol/DMF mixtures recommended |
Alternative Synthetic Routes
- Vilsmeier–Haack Formylation and Subsequent Methylation: Starting from 3-methyl-1H-pyrazole, Vilsmeier–Haack reaction can introduce formyl groups, which can be further elaborated to ethanone derivatives.
- Direct Acylation of Pyrazole-Substituted Benzoic Acids: Conversion of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid to the corresponding ethanone via reduction or decarboxylation pathways.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Optimization Notes |
|---|---|---|
| Catalyst | Pd(OAc)2, Pd(PPh3)4 | Ligand choice critical for yield and selectivity |
| Base | K2CO3, Cs2CO3 | Stronger bases improve coupling efficiency |
| Solvent | Toluene, DMF, DMSO | Polar aprotic solvents favor cross-coupling |
| Temperature | 80–120°C | Higher temps increase rate but may cause decomposition |
| Time | 12–24 hours | Monitoring by TLC/HPLC advised |
| Protection | Pyrazole N-protection (e.g., Boc) | Prevents side reactions during acylation |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress.
- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures or recrystallization from ethanol/DMF mixtures.
- Characterization: Confirmed by ^1H and ^13C NMR, mass spectrometry, and single-crystal X-ray diffraction where applicable.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pd-catalyzed coupling + Friedel-Crafts acylation | 2-chloro-4-bromobenzene + 3-methyl-1H-pyrazole | Pd catalyst, acetyl chloride, AlCl3 | Cross-coupling + Acylation | High regioselectivity, well-established | Requires protection steps, moderate yields |
| Vilsmeier–Haack formylation + methylation | 3-methyl-1H-pyrazole derivatives | POCl3/DMF, methylating agents | Formylation + Alkylation | Direct functionalization of pyrazole | Multi-step, sensitive to conditions |
| Direct acylation of pyrazole-substituted benzoic acid | 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | Reducing agents or decarboxylation catalysts | Reduction/decarboxylation | Uses available acid intermediates | Requires additional steps, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The target compound’s 2-chloro and 4-(3-methylpyrazole) substitution creates a sterically hindered environment compared to analogs with para-substituted chlorine (e.g., ). This may reduce solubility in polar solvents but enhance binding to hydrophobic targets.
Pyrazole Modifications :
- Methyl groups on pyrazole (e.g., 3-methyl in the target vs. 5-methyl in ) influence conformational flexibility. The 3-methyl group may stabilize the pyrazole ring through steric effects, while 5-methyl analogs could enhance π-π stacking.
Biological Implications: While direct biological data for the target compound are absent, structurally related pyrazoline derivatives (e.g., azo compounds in ) exhibit antibacterial activity against E. coli and S. aureus. This suggests that chloro-pyrazole-ethanone derivatives may share similar bioactivity profiles, warranting further study.
Synthetic Accessibility :
- Analogs like 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () are synthesized via classical diazotization and coupling, while the target compound likely requires regioselective pyrazole installation under catalytic conditions (e.g., Ru-catalyzed methods as in ).
Biological Activity
1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one, also referred to by its CAS number 220460-92-4, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 402.88 g/mol. Its structure includes a chloro-substituted phenyl ring and a pyrazole moiety, which are known to influence biological activity significantly.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including our compound of focus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.004 |
| Escherichia coli | 0.005 | |
| Pseudomonas aeruginosa | 0.007 | |
| Candida albicans | 0.010 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the chloro substituent is believed to enhance lipophilicity, facilitating better membrane penetration.
Study on Antifungal Activity
In a study examining the antifungal properties of various pyrazole derivatives, it was found that this compound demonstrated notable efficacy against Candida albicans, with an inhibition zone of 20 mm in agar diffusion assays . This suggests potential application in treating fungal infections.
Pharmacological Evaluation
A pharmacological evaluation involving behavioral assays indicated that derivatives similar to our compound exhibited anxiolytic-like effects in animal models. In these studies, compounds were tested using the elevated plus maze and light-dark box tests, showing increased time spent in open areas, indicative of reduced anxiety .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Friedel-Crafts acylation : Reacting a chlorophenyl precursor with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group .
- Nucleophilic substitution : Introducing the 3-methylpyrazole moiety via coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, under controlled temperature and inert atmosphere .
- Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), catalyst loading, and reaction time to maximize yield (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the ketone carbonyl signal appears at ~200 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₁ClN₂O; exact mass 234.0563) .
- X-ray Crystallography : Resolves crystal packing and bond angles. SHELXL refinement is recommended for high-precision structural data .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antifungal Screening : Disk diffusion assays against Candida albicans or Aspergillus niger to assess ergosterol biosynthesis inhibition, a mechanism observed in structurally related chlorophenyl ketones .
- Enzyme Inhibition Studies : Fluorescence-based assays targeting cytochrome P450 enzymes (e.g., CYP51) to quantify IC₅₀ values .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields by stabilizing intermediates .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance pyrazole ring formation efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation, while higher temperatures (80–100°C) accelerate coupling steps .
- In-line Monitoring : Use HPLC or TLC to track reaction progress and terminate at peak product concentration .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm resonance assignments .
- Twinned Crystallography : For ambiguous X-ray data, SHELXL’s TWIN command can refine twinned crystals, resolving bond-length discrepancies .
- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous signals in crowded spectral regions .
Q. What structural features influence the compound’s biological activity?
- Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability. Substituent position (e.g., 2-chloro vs. 4-chloro) affects target binding .
- Pyrazole Ring : The 3-methyl group reduces metabolic degradation, while nitrogen atoms enable hydrogen bonding with active-site residues .
- Ketone Functionality : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition. Derivatives (e.g., α-bromo analogs) show enhanced antifungal potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
